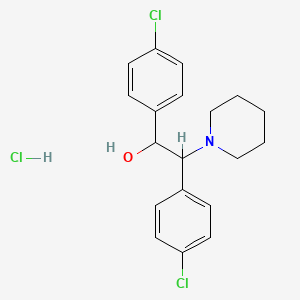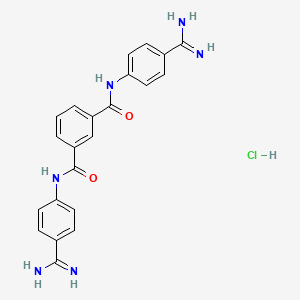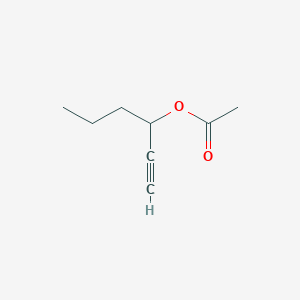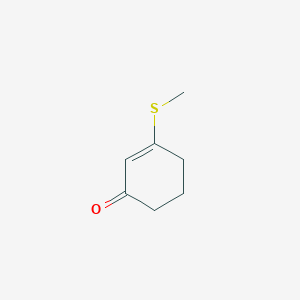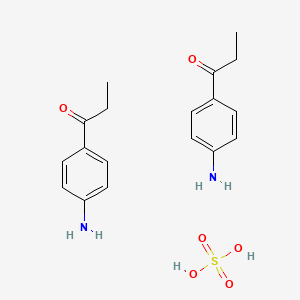
p-Aminopropiophenone sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Aminopropiophenone sulfate: is a chemical compound known for its application as an antidote to cyanide poisoning. It is a derivative of p-Aminopropiophenone, which is a primary aromatic amine. The sulfate form enhances its solubility in water, making it more suitable for medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: p-Aminopropiophenone sulfate can be synthesized by reacting p-Aminopropiophenone with sulfuric acid. The reaction typically involves dissolving p-Aminopropiophenone in an appropriate solvent, such as ethanol, and then adding sulfuric acid slowly while maintaining the temperature at a controlled level. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction conditions to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: p-Aminopropiophenone sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form p-Aminopropiophenone.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: p-Aminopropiophenone.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
p-Aminopropiophenone sulfate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its effects on cellular respiration and oxygen transport.
Medicine: Used as an antidote for cyanide poisoning due to its ability to induce methemoglobinemia, which binds cyanide ions and prevents them from inhibiting cytochrome oxidase.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The primary mechanism of action of p-Aminopropiophenone sulfate involves the conversion of hemoglobin to methemoglobin. Methemoglobin has a higher affinity for cyanide ions than cytochrome oxidase, thereby sequestering the cyanide and preventing it from inhibiting cellular respiration. This action helps in detoxifying cyanide and mitigating its toxic effects .
Comparación Con Compuestos Similares
p-Aminophenol: Another primary aromatic amine with similar reactivity but different applications.
p-Phenylenediamine: Used in hair dyes and has similar substitution reactions.
Aniline: A simpler aromatic amine used in the production of dyes and polymers .
Uniqueness: p-Aminopropiophenone sulfate is unique due to its specific application as a cyanide antidote and its ability to form methemoglobin rapidly. This property distinguishes it from other similar compounds that do not have the same medical application .
Propiedades
Número CAS |
6170-26-9 |
|---|---|
Fórmula molecular |
C18H24N2O6S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)propan-1-one;sulfuric acid |
InChI |
InChI=1S/2C9H11NO.H2O4S/c2*1-2-9(11)7-3-5-8(10)6-4-7;1-5(2,3)4/h2*3-6H,2,10H2,1H3;(H2,1,2,3,4) |
Clave InChI |
IMRXDUWCXOLCOD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)N.CCC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)

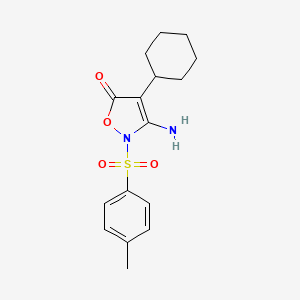
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)
